Guanosine-5'-diphosphate
Overview
Description
Guanosine-5'-diphosphate (GDP) is a nucleotide implicated in various biological processes. It is a molecule that plays a crucial role in cellular metabolism and signaling. GDP is involved in protein synthesis and RNA accumulation in bacteria, as indicated by its regulatory relationship in these organisms .
Synthesis Analysis
The synthesis of GDP has been approached through different methodologies. One study describes the in vitro synthesis of guanosine tetraphosphate, which is structurally confirmed as GDP, using natural-abundance (13)C nuclear magnetic resonance spectroscopy . Another paper reports a new procedure for the synthesis of the pyrophosphate bond, which is employed in the preparation of nucleoside dipyrophosphates, including GDP . Additionally, a synthesis method starting from guanosine 5'-monophosphate using benzyl hydrogen phosphoramidate followed by catalytic hydrogenolysis has been reported, yielding GDP at 38% . Furthermore, a combined chemical and enzymatic synthesis of [8(-13)C]GDP has been described, confirming the incorporation of 13C at the 8-position of the guanine ring .
Molecular Structure Analysis
The molecular structure of GDP has been confirmed through various spectroscopic techniques. The assignment of structure by 13C nuclear magnetic resonance spectroscopy has been particularly useful in establishing the positions of phosphate attachment . The structure determination of [8(-13)C]GDP has also been achieved, with analysis by negative ion fast atom bombardment mass spectrometry and 13C NMR, providing detailed insights into the molecular structure .
Chemical Reactions Analysis
The chemical reactions involving GDP are complex and can include the formation of cyclic compounds under certain conditions. For instance, the facile cyclization of deoxyguanosine 3',5'-diphosphate to its cyclic pyrophosphate form has been observed in the presence of dicyclohexylcarbodiimide . This indicates that GDP and its analogs can undergo intramolecular reactions that alter their structure and potentially their function.
Physical and Chemical Properties Analysis
The physical and chemical properties of GDP are influenced by its molecular structure and the presence of highly phosphorylated groups. While specific physical properties such as melting point or solubility are not detailed in the provided papers, the chemical properties, such as reactivity with phosphorylating agents and susceptibility to cyclization, are highlighted . The synthesis methods discussed also shed light on the stability and reactivity of GDP under various chemical conditions .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Microbiology .
Summary of the Application
Guanosine 5′-diphosphate-3′-diphosphate (ppGpp) is a small molecule nucleotide alarmone that can accumulate under the amino acid starvation state and trigger the stringent response . This study reported the extraction of ppGpp from the Gram-positive bacteria Clavibacter michiganensis .
Methods of Application or Experimental Procedures
The extraction of ppGpp from the bacteria was done through methods using formic acid, lysozyme, or methanol . Following extraction, ppGpp was detected through ultra-high-performance liquid chromatography (UHPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Results or Outcomes
The methanol method showed the highest extraction efficiency for ppGpp among the three methods tested . The results showed that ppGpp concentrations in SHX-treated samples were 15.645 nM, 17.656 nM, 20.372 nM, and 19.280 nM at 0 min, 15 min, 30 min and 1 h, respectively, when detected using LC-MS/MS .
Application in Biotechnological Products and Process Engineering
Specific Scientific Field
This application falls under the field of Biotechnological Products and Process Engineering .
Summary of the Application
Guanosine 5′-triphosphate (GTP) is the key substrate for biosynthesis of guanosine 5′-diphosphate (GDP)-l-fucose . This study attempted to improve GDP-l-fucose production by manipulating the biosynthetic pathway for guanosine nucleotides in recombinant Escherichia coli-producing GDP-l-fucose .
Methods of Application or Experimental Procedures
The effects of overexpression of inosine 5′-monophosphate (IMP) dehydrogenase, guanosine 5′-monophosphate (GMP) synthetase (GuaB and GuaA), GMP reductase (GuaC) and guanosine–inosine kinase (Gsk) on GDP-l-fucose production were investigated in a series of fed-batch fermentations .
Results or Outcomes
Overexpression of Gsk led to a significant improvement of GDP-l-fucose production . Maximum GDP-l-fucose concentration of 305.5±5.3 mg l−1 was obtained in the pH-stat fed-batch fermentation of recombinant E. coli-overexpressing Gsk .
Application in Cell Signaling
Specific Scientific Field
This application falls under the field of Cell Signaling .
Summary of the Application
Guanosine-5’-diphosphate disodium salt is used to study cell signaling processes mediated by guanine nucleotide exchange factors .
Methods of Application or Experimental Procedures
The methods involve using Guanosine-5’-diphosphate disodium salt to study the kinetics and characteristics of GTPases such as those associated with G-protein coupled receptors .
Results or Outcomes
The outcomes of these studies contribute to a better understanding of cell signaling processes and the role of guanine nucleotide exchange factors .
Application in G-Protein Coupled Receptors Study
Specific Scientific Field
This application falls under the field of G-Protein Coupled Receptors Study .
Summary of the Application
Guanosine-5’-diphosphate disodium salt is used to study the kinetics and characteristics of GTPases such as those associated with G-protein coupled receptors .
Methods of Application or Experimental Procedures
The methods involve using Guanosine-5’-diphosphate disodium salt to study the kinetics and characteristics of GTPases .
Results or Outcomes
The outcomes of these studies contribute to a better understanding of G-protein coupled receptors and their associated GTPases .
Application in Escherichia coli SpoT Domains
Specific Scientific Field
This application falls under the field of Bioscience, Biotechnology, and Biochemistry .
Summary of the Application
Escherichia coli SpoT protein, with 702 amino acid residues, is a bifunctional enzyme catalyzing both guanosine 5′-diphosphate 3′-diphosphate (ppGpp) degradation and its synthesis .
Methods of Application or Experimental Procedures
The methods involve investigating how many domains are included in SpoT protein, by limited hydrolysis of the protein with serine proteases, α-chymotrypsin, and elastase .
Results or Outcomes
The results indicate that ppGpp synthetic activities could be restricted in the N-terminal half domain .
Application in Guanine Nucleotide Exchange Factors
Specific Scientific Field
This application falls under the field of Cell Signaling .
Summary of the Application
Guanosine-5’-diphosphate disodium salt is used to study cell signaling processes mediated by guanine nucleotide exchange factors .
Methods of Application or Experimental Procedures
The methods involve using Guanosine-5’-diphosphate disodium salt to study the kinetics and characteristics of GTPases .
Results or Outcomes
The outcomes of these studies contribute to a better understanding of cell signaling processes and the role of guanine nucleotide exchange factors .
Safety And Hazards
Future Directions
GDP plays an important role in the synthesis of fucosylated oligosaccharides, such as fucosylated human milk oligosaccharides, which play important roles in physiological and pathological processes . Therefore, the study of GDP has potential implications for understanding and treating various diseases.
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWNDRXFNXRZMB-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163254 | |
Record name | Guanosine diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Guanosine diphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001201 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Guanosine-5'-diphosphate | |
CAS RN |
146-91-8, 157420-46-7 | |
Record name | GDP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanosine diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanosine-5'-Diphosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04315 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzene, 1,3-diisocyanatomethyl-, homopolymer, polypropylene glycol mono-Bu ether- and 2-pyridineethanol-blocked | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Guanosine diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanosine diphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001201 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.